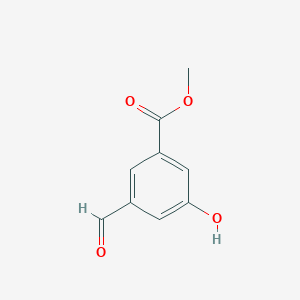

Methyl 3-formyl-5-hydroxybenzoate

Beschreibung

Methyl 3-formyl-5-hydroxybenzoate is a substituted benzoic acid derivative featuring a methyl ester, hydroxyl (-OH), and formyl (-CHO) group at positions 1, 5, and 3 of the benzene ring, respectively. Its molecular formula is C₉H₈O₄, with a molar mass of 180.16 g/mol. The compound’s structure enables diverse reactivity, including hydrogen bonding (via -OH), nucleophilic additions (via -CHO), and ester hydrolysis. For example, hydroxyl groups in similar compounds are often protected during synthesis (e.g., as benzyl or methoxy groups) and later deprotected under acidic or basic conditions .

Eigenschaften

IUPAC Name |

methyl 3-formyl-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXMLJLRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243124 | |

| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393545-50-0 | |

| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393545-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-formyl-5-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-formyl-5-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 3-carboxy-5-hydroxybenzoic acid.

Reduction: Methyl 3-hydroxymethyl-5-hydroxybenzoate.

Substitution: Methyl 3-formyl-5-alkoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-formyl-5-hydroxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 3-formyl-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and hydroxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares Methyl 3-formyl-5-hydroxybenzoate with key analogs based on substituent positions, functional groups, and physicochemical properties:

Key Observations:

Substituent Effects on Polarity and Reactivity :

- The hydroxyl group in Methyl 3-formyl-5-hydroxybenzoate enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., chloro or bromo derivatives) .

- The formyl group enables nucleophilic additions (e.g., hydrazine condensation), as seen in benzimidazole derivatives synthesized via similar aldehyde reactions .

Ester Group Variations :

- Ethyl 3-hydroxy-5-methylbenzoate shares a similar molar mass (180.2 g/mol) but differs in substituents (-CH₃ vs. -CHO), reducing its electrophilic reactivity.

Halogenated Analogs :

Physicochemical Properties

- Solubility: Higher solubility in polar solvents (e.g., ethanol, DMF) compared to halogenated derivatives due to -OH and -CHO groups.

- Melting Point : Likely >100°C, similar to ethyl 3-hydroxy-5-methylbenzoate .

- Stability : Susceptible to oxidation at the formyl group; storage under inert conditions is recommended.

Research Implications and Gaps

Biologische Aktivität

Methyl 3-formyl-5-hydroxybenzoate, also known as Methyl Vanillate, is an organic compound with the molecular formula C₉H₈O₄. Its structure includes a formyl group at the third position and a hydroxyl group at the fifth position on a benzene ring, alongside a methyl ester functional group. This unique arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis.

The compound has a molecular weight of approximately 180.16 g/mol and is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the transformation of methyl 3-formyl-5-hydroxybenzoate into various derivatives, enhancing its utility in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Functional Groups | Formyl, Hydroxyl, Ester |

Antioxidant Activity

Methyl 3-formyl-5-hydroxybenzoate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases. Research indicates that its antioxidant capacity can be attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents.

The biological activity of methyl 3-formyl-5-hydroxybenzoate largely depends on its structural components:

- Formyl Group: This group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity.

- Hydroxyl Group: This functional group may enhance binding affinity to specific molecular targets.

Case Studies and Research Findings

-

Antioxidant Efficacy:

- A study evaluated the antioxidant potential of methyl 3-formyl-5-hydroxybenzoate using DPPH and ABTS assays. The compound exhibited an IC50 value of 45 µg/mL in the DPPH assay, indicating strong radical scavenging ability .

-

Antimicrobial Properties:

- In vitro testing revealed that methyl 3-formyl-5-hydroxybenzoate inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

- Cytotoxicity Studies:

Comparative Analysis with Similar Compounds

Methyl 3-formyl-5-hydroxybenzoate shares structural similarities with other compounds in the benzoic acid derivative family. Below is a comparison highlighting key differences:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Methyl 3-formyl-4-hydroxybenzoate | Formyl, Hydroxyl | Hydroxyl at the fourth position |

| Methyl 3-formyl-2-hydroxybenzoate | Formyl, Hydroxyl | Hydroxyl at the second position |

| Methyl Vanillate | Formyl, Hydroxyl | Naturally occurring in vanilla beans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.